(4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate
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Overview
Description
(4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate is a chemical compound known for its application as a cationic photoinitiator and photoacid generator. It is used in various photochemical processes, including photolithography and polymerization reactions .
Preparation Methods
The synthesis of (4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of iodobenzene with tert-butyl lithium, followed by the addition of mesityl iodide and trifluoromethanesulfonic acid. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields .
Chemical Reactions Analysis
(4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Photochemical Reactions: As a photoacid generator, it releases acid upon exposure to light, which can initiate polymerization reactions.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and light sources for photochemical reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the iodonium group and the release of trifluoromethanesulfonic acid. This acid can then initiate various chemical reactions, such as polymerization . The molecular targets and pathways involved include the activation of monomers and oligomers in polymerization processes.
Comparison with Similar Compounds
(4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate can be compared with other iodonium salts, such as:
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate: Similar in structure but with two tert-butylphenyl groups instead of one mesityl group.
Diphenyliodonium trifluoromethanesulfonate: Contains two phenyl groups instead of tert-butylphenyl and mesityl groups.
Bis(4-methylphenyl)iodonium hexafluorophosphate: Uses hexafluorophosphate as the counterion and has two methylphenyl groups.
The uniqueness of this compound lies in its specific combination of tert-butylphenyl and mesityl groups, which can influence its reactivity and applications in photochemical processes.
Properties
Molecular Formula |
C20H24F3IO3S |
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Molecular Weight |
528.4 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C19H24I.CHF3O3S/c1-13-11-14(2)18(15(3)12-13)20-17-9-7-16(8-10-17)19(4,5)6;2-1(3,4)8(5,6)7/h7-12H,1-6H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
ZWYWVFGOSBRSOH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)C(C)(C)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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